molecular formula C7H8N2O4 B1314694 Ethyl 5-nitro-1H-pyrrole-2-carboxylate CAS No. 36131-46-1

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Cat. No. B1314694
CAS RN: 36131-46-1
M. Wt: 184.15 g/mol
InChI Key: CVUNOXYEWWXPCU-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (ENPC) is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of pyrrole, which is a five-membered heterocyclic aromatic compound. ENPC is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a chelating agent. In addition, ENPC has been used in the synthesis of various compounds and can be used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Synthesis Methods

Research has shown that ethyl 5-nitro-1H-pyrrole-2-carboxylate can be synthesized through various methods, demonstrating its versatility in organic synthesis. For instance, a solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates has been achieved via triethylphosphite mediated reductive cyclization under microwave irradiation, offering an efficient route to these compounds with good yields (Khajuria, Saini, & Kapoor, 2013). Another study improved the synthetic method for ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, suggesting its potential for industrial production (Yuan Rong-xin, 2011).

Chemical Reactivity and Applications

The reactivity of ethyl 5-nitro-1H-pyrrole-2-carboxylate derivatives has been extensively studied, revealing their utility in creating a variety of chemically significant compounds. One example is the synthesis and reactivity of 1-pyrroline-5-carboxylate ester 1-oxides, which have been prepared via reductive cyclization, showing the versatility of pyrrole derivatives in organic synthesis (Black et al., 2000). Additionally, the regio- and diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-dione derivatives demonstrates the potential of pyrrole compounds in constructing complex molecular architectures (Zhulanov et al., 2016).

Structural and Spectroscopic Analysis

Spectroscopic and quantum chemical studies have been conducted to evaluate the structure, chemical reactivity, and non-linear optical properties of ethyl 5-nitro-1H-pyrrole-2-carboxylate derivatives. These studies have provided insights into their electronic structure and potential applications in materials science. For example, the structural evaluation and investigation of chemical reactivity and non-linear optical properties of two chalcone derivatives containing the pyrrole moiety revealed significant insights into their physical properties and potential applications in optical materials (Singh et al., 2015).

Applications in Crystal Engineering

The role of pyrrole derivatives in crystal engineering has been highlighted by studies showing how these compounds serve as building blocks for synthesizing minor-groove binders, demonstrating their utility in the development of novel materials (Kennedy et al., 2017).

properties

IUPAC Name

ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUNOXYEWWXPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476846
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

CAS RN

36131-46-1
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36131-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Marques, RM Doss, AR Urbach… - Helvetica Chimica …, 2002 - Wiley Online Library
Crescent‐shaped polyamides composed of aromatic amino acids, ie, 1‐methyl‐1H‐imidazole Im, 1‐methyl‐1H‐pyrrole Py, and 3‐hydroxy‐1H‐pyrrole Hp, bind in the minor groove of …
Number of citations: 127 onlinelibrary.wiley.com
D Sharma, A Bahuguna, S Rawat… - Applied …, 2023 - Wiley Online Library
… used at 4.0 mol% concentration to catalyse (Scheme 31) a reaction between 1–methyl–1H–imidazole–4– carbonitrile and ethyl 4–bromo–1–ethyl–5–nitro–1H– pyrrole–2–carboxylate …
Number of citations: 0 onlinelibrary.wiley.com
JR Pouliot, F Grenier, JT Blaskovits, S Beaupré… - Chemical …, 2016 - ACS Publications
… (120) Recent work by Eastgate and Blackmond demonstrated the stoichiometric palladation of ethyl-4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate with PdCl 2 (Xantphos) and KOPiv…
Number of citations: 442 pubs.acs.org
RJ Fox, NL Cuniere, L Bakrania, C Wei… - The Journal of …, 2018 - ACS Publications
The development of an improved short and efficient commercial synthesis of the JAK2 inhibitor, a complex pyrrolopyridine, BMS-911543, is described. During the discovery and …
Number of citations: 23 pubs.acs.org

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